molecular formula C15H16N2O2S2 B12589777 1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine CAS No. 878886-85-2

1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine

Katalognummer: B12589777
CAS-Nummer: 878886-85-2
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: BUSQPKSBLYDHMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine is a complex organic compound featuring a piperidine ring substituted with a nitrothiophene and a thiophene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine typically involves the condensation of thiophene derivatives with piperidine under specific conditions. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions to generate the desired thiophene carboxylic derivatives .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through rigorous purification processes. Techniques such as crystallization, distillation, and chromatography may be employed.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group, forming different derivatives.

    Substitution: The thiophene rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the thiophene rings.

Wissenschaftliche Forschungsanwendungen

1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro and thiophene groups can participate in various biochemical pathways, potentially inhibiting or activating specific targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

    1-(Thiophen-2-yl)piperidine: A simpler analog with a single thiophene ring.

    2,5-Dimethylthiophene: Another thiophene derivative with different substituents.

    5-Nitrothiophene-2-carboxylic acid: A related compound with a carboxylic acid group instead of a piperidine ring.

Uniqueness: 1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine is unique due to its combination of a piperidine ring with nitro and thiophene groups, offering distinct chemical and biological properties compared to its analogs .

Eigenschaften

CAS-Nummer

878886-85-2

Molekularformel

C15H16N2O2S2

Molekulargewicht

320.4 g/mol

IUPAC-Name

1-[2-(5-nitrothiophen-2-yl)-1-thiophen-2-ylethenyl]piperidine

InChI

InChI=1S/C15H16N2O2S2/c18-17(19)15-7-6-12(21-15)11-13(14-5-4-10-20-14)16-8-2-1-3-9-16/h4-7,10-11H,1-3,8-9H2

InChI-Schlüssel

BUSQPKSBLYDHMZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=CC2=CC=C(S2)[N+](=O)[O-])C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.